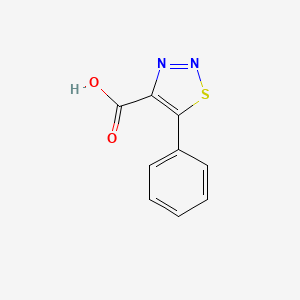

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-phenylthiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-11-10-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQVOJPPGWAQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974317 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58792-15-7 | |

| Record name | NSC19789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives with Carboxylic Acids

A common laboratory synthesis involves cyclization of phenylthiosemicarbazide with appropriate carboxylic acid derivatives under dehydrating conditions. For example, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride leads to ring closure forming the thiadiazole core with a carboxylic acid substituent at the 4-position.

Another approach uses thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a solid-phase grinding reaction at room temperature. This method is notable for its mild conditions, short reaction time, and high yield (over 91%). The crude product is then neutralized with alkaline solution, filtered, dried, and recrystallized to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole derivatives, which can be further modified to 5-phenyl derivatives.

Use of Organolithium Intermediates

- The 5-phenyl-1,2,3-thiadiazole ring can be functionalized via organolithium chemistry. For instance, treatment of 5-phenyl-1,2,3-thiadiazole with methyllithium in anhydrous tetrahydrofuran at low temperature (-65 °C), followed by methyl iodide quenching, yields 4-methyl-5-phenyl-1,2,3-thiadiazole. This method demonstrates the stability of 4-(1,2,3-thiadiazolyl)lithium intermediates and allows for substitution at the 4-position, which can be further oxidized or hydrolyzed to carboxylic acid derivatives.

Acylation and Dehydration of Thiosemicarbazides

- The classical method for synthesizing 5-substituted 2-amino-thiadiazoles involves acylation of thiosemicarbazide derivatives followed by dehydration using dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus halides. Recent improvements include using methane sulfonic acid as a dehydrating agent to achieve high yields and purity.

The solid-phase grinding method with phosphorus pentachloride is particularly notable for its environmental and operational advantages: it avoids the use of large volumes of solvents, operates at room temperature, and yields products with minimal impurities, facilitating simple post-reaction workup.

Organolithium intermediates derived from 5-phenyl-1,2,3-thiadiazole demonstrate that the thiadiazole ring is stable under strongly nucleophilic conditions, enabling functionalization strategies to introduce carboxylic acid groups via subsequent oxidation or hydrolysis steps.

The acylation-dehydration route remains widely used due to its simplicity and adaptability to various substituents. The use of methane sulfonic acid as a dehydrating agent has improved yields and product purity compared to traditional sulfuric acid or polyphosphoric acid methods.

Industrial scale-up of these methods requires optimization of reaction parameters such as reagent ratios, temperature control, and purification steps. While detailed industrial processes are scarce in literature, laboratory methods provide a foundation for scale-up with appropriate modifications.

The preparation of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is achieved primarily through:

Cyclization of phenylthiosemicarbazide derivatives with carboxylic acids under dehydrating conditions (phosphorus oxychloride or pentachloride).

Functionalization via organolithium intermediates to introduce substituents at the 4-position.

Acylation of thiosemicarbazides followed by dehydration using modern dehydrating agents like methane sulfonic acid.

Each method offers specific advantages in terms of yield, reaction conditions, and scalability. The solid-phase grinding method with phosphorus pentachloride stands out for its efficiency and mild conditions, while organolithium chemistry provides routes for further functionalization. These methods collectively form a robust toolkit for the synthesis of this important thiadiazole derivative.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid, as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 23.29 | Induction of apoptosis |

| This compound | LoVo (colon cancer) | 2.44 | Cell cycle arrest |

These compounds primarily function by inhibiting critical pathways involved in cell proliferation and survival, such as histone deacetylase inhibition and targeting focal adhesion kinase pathways .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective growth inhibition |

| Escherichia coli | Significant bactericidal effect |

| Candida albicans | Antifungal properties observed |

This antimicrobial potential makes it a candidate for developing new therapeutic agents against resistant strains .

Agricultural Applications

1. Pesticidal Activity

This compound has been explored for its efficacy as a pesticide. It exhibits insecticidal and fungicidal properties that are beneficial in agricultural practices.

| Application | Effectiveness |

|---|---|

| Insect pest control | High efficacy against common agricultural pests |

| Fungal disease management | Effective against pathogenic fungi like Botrytis cinerea |

The compound can be formulated with adjuvants to enhance its bioavailability and effectiveness in field applications .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of thiadiazole derivatives showed that this compound exhibited promising results in reducing tumor growth in xenograft models. The study utilized both in vitro assays on cancer cell lines and in vivo models to confirm the compound's efficacy .

Case Study 2: Agricultural Use

In a field trial assessing the effectiveness of this compound as a fungicide, the compound demonstrated substantial reduction in disease incidence caused by fungal pathogens in crops. The results indicated a marked improvement in crop yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, some derivatives inhibit heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous proteins. Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting anticancer effects . Other derivatives may target different molecular pathways, contributing to their diverse biological activities .

Comparison with Similar Compounds

Substituent Position and Isomerism

- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 78875-63-5): This positional isomer has the phenyl group at position 4 and the carboxylic acid at position 4. Its molecular weight (206.22 g/mol) is identical to the target compound, but the isomerism leads to distinct reactivity in nucleophilic substitution reactions .

5-(4-Chlorophenylthio)-1,2,3-thiadiazole-4-carboxylic acid (CCPST) :

The 4-chlorophenylthio substituent introduces sulfur and chlorine atoms, increasing molecular weight (252.31 g/mol) and lipophilicity (logP ≈ 3.2). CCPST is a potent glycolate oxidase (GO) inhibitor, highlighting how electron-withdrawing groups enhance biological activity .

Substituent Electronic Effects

5-(Trifluoromethylphenylthio)-1,2,3-thiadiazole-4-carboxylic acid (CAS 338982-07-3):

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (≈2.8 vs. ≈3.5 for the phenyl analog). This increases acidity, improving solubility in aqueous buffers. However, steric bulk may reduce membrane permeability .5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 1445951-16-5):

The cyclopropyl substituent is smaller and rigid, reducing steric hindrance while maintaining moderate lipophilicity. This compound is used in agrochemical research due to its stability under UV exposure .

Functional Group Modifications

1,2,3-Thiadiazole-4-carboxylic acid hydrazide (CAS 4100-18-9):

Replacing the carboxylic acid with a hydrazide (-CONHNH₂) group alters solubility and reactivity. The hydrazide derivative forms stable complexes with metal ions, making it useful in coordination chemistry. However, it exhibits lower thermal stability (decomposition at 120°C vs. 180°C for the carboxylic acid) .- Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate: Esterification of the carboxylic acid (to -COOEt) and addition of a phenoxycarbonylamino group increase molecular weight (279.27 g/mol) and lipophilicity (logP ≈ 2.5). This derivative is a precursor in peptide-mimetic drug design .

Enzyme Inhibition

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0): Exhibits herbicidal properties, targeting plant acetolactate synthase (ALS) with moderate efficacy (IC₅₀ = 12 µM) .

Structural and Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Carboxylic Acid) | Notable Applications |

|---|---|---|---|---|---|---|

| 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | N/A | C₉H₆N₂O₂S | 206.22 | Phenyl (C₆H₅) at C5 | ~3.5 | Medicinal chemistry research |

| 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | 78875-63-5 | C₉H₆N₂O₂S | 206.22 | Phenyl (C₆H₅) at C4 | ~3.3 | Organic synthesis intermediate |

| 5-(4-Chlorophenylthio)-1,2,3-thiadiazole-4-carboxylic acid | 338760-78-4 | C₁₀H₇ClN₂O₂S₂ | 284.76 | 4-Cl-C₆H₄S- at C5 | ~2.9 | Glycolate oxidase inhibition |

| 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid | 1445951-16-5 | C₆H₆N₂O₂S | 170.19 | Cyclopropyl (C₃H₅) at C5 | ~3.7 | Agrochemical development |

Biological Activity

5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring with a phenyl substituent and a carboxylic acid group. This structural arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase (CA) and Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). Inhibition of CA is linked to the regulation of pH and fluid balance in tissues, while SHP1 inhibition disrupts oncogenic signaling pathways.

- Cellular Effects : It influences cellular processes such as apoptosis and cell proliferation. Studies indicate that the compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression profiles .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various studies:

- In Vitro Studies : The compound exhibited significant anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating potent activity. For instance, derivatives based on this compound demonstrated IC50 values as low as 2.44 µM against LoVo cells after 48 hours of incubation .

- Mechanistic Insights : Molecular docking studies suggest that the compound can inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity. These interactions are crucial for its anti-proliferative effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The inhibition of bacterial growth can be attributed to its ability to disrupt essential cellular processes in pathogens.

Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Evaluation :

-

Antimicrobial Studies :

- Another investigation assessed the antimicrobial efficacy against pathogenic strains, confirming its potential as an antibacterial agent.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound Name | Biological Activity | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazole | Anticancer | 2.44 | CDK9/STAT3 |

| 5-(phenylacetamido)-1,3,4-thiadiazole | Antimicrobial | Not specified | Bacterial cell processes |

| 5-(phenyl)-1,2,3-thiadiazole | Anticancer and antimicrobial | Varies | CA II/SHP1 |

Q & A

Q. What are common synthetic routes for preparing 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous thiadiazole derivatives are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . S-alkylation reactions in tetrahydrofuran (THF) with methanesulfonic acid catalysis can also facilitate heterocyclic coupling, as seen in related bis-heterocycle conjugates .

Q. How can the purity of this compound be validated?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For example, purity verification for structurally similar compounds often employs reverse-phase HPLC with UV detection at 254 nm, alongside - and -NMR to confirm molecular integrity .

Q. What safety precautions are required when handling this compound?

Based on safety data for structurally related thiadiazoles, avoid inhalation of dust/particulates and use personal protective equipment (PPE) including nitrile gloves and lab coats. Storage should be in a cool, dry environment in tightly sealed containers to prevent degradation .

Q. How is the compound characterized using spectroscopic methods?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm), while NMR (, ) resolves aromatic protons (~7.2–7.8 ppm) and thiadiazole ring carbons (~150–160 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 235 for CHNOS) .

Q. What solvents are suitable for recrystallizing this compound?

Ethanol-water mixtures or dimethylformamide (DMF) are effective for recrystallizing similar heterocyclic carboxylic acids, as they balance solubility and polarity to yield high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-phenyl-1,2,3-thiadiazole derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, related triazole-carboxylic acids exhibit planar aromatic systems with dihedral angles of ~121° between the phenyl and heterocyclic rings .

Q. What computational methods validate the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These align with experimental UV-Vis spectra and explain reactivity patterns, such as nucleophilic attack at the carboxylate group .

Q. How do substituents on the phenyl ring affect bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO, -F) enhance inhibitory activity against enzymes like AMP-activated protein kinase (AMPK). For instance, 5-fluoro-substituted analogs exhibit improved cellular permeability and target binding .

Q. What strategies mitigate data contradictions in solubility studies?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) can arise from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect aggregates and potentiometric titration to determine pK values (~3.5 for the carboxylic acid group) .

Q. How can tandem MS/MS elucidate degradation pathways under oxidative conditions?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies major degradation products, such as sulfoxides (m/z +16) or ring-opened intermediates. For example, oxidation of the thiadiazole ring generates sulfonic acid derivatives, detectable via negative-ion mode MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.